ethyl {2-(4-bromophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetate
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Overview
Description
Ethyl 2-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine and chlorine substituents, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Halogen substituents in the compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which ethyl 2-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Ethyl 2-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate can be compared with other similar compounds, such as:
- Ethyl 2-[2-(4-bromophenyl)-3-(4-methoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate
- Ethyl 2-[2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate
These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity, biological activity, and potential applications. The presence of different functional groups can lead to variations in their physical properties, such as solubility and stability, as well as their interactions with molecular targets.
Properties
Molecular Formula |
C21H17BrClNO5 |
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Molecular Weight |
478.7 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-bromophenyl)-3-[(4-chlorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C21H17BrClNO5/c1-2-29-16(25)11-24-18(12-3-7-14(22)8-4-12)17(20(27)21(24)28)19(26)13-5-9-15(23)10-6-13/h3-10,18,26H,2,11H2,1H3/b19-17+ |
InChI Key |
XFDWNORRQYDTIN-HTXNQAPBSA-N |
Isomeric SMILES |
CCOC(=O)CN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC(=O)CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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